N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of this compound and similar trifluoromethyl probes has been studied in the context of optimizing resolution in 19F NMR studies of proteins . The chemical shift dispersion of a number of thiol-reactive trifluoromethyl probes was evaluated under conditions of varying polarity .Safety and Hazards
The safety data sheet for a similar compound, “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and working in a well-ventilated area .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of TCMDC-123520, also known as CBDivE_012119 or N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-123520 interacts with PfCLK3 by inhibiting its activity . The co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-123520 has been solved . This interaction leads to the inhibition of PfCLK3, thereby disrupting the RNA splicing process essential for the survival of the parasite .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-123520 affects the RNA splicing process in the malarial parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts this process, affecting the survival of the parasite .
Pharmacokinetics
Result of Action
The inhibition of PfCLK3 by TCMDC-123520 results in the disruption of the RNA splicing process, which is essential for the survival of the malarial parasite . This leads to the death of the parasite, demonstrating the compound’s parasiticidal activity .
Biochemische Analyse
Biochemical Properties
TCMDC-123520 plays a vital role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can affect various signaling pathways within the cell. For instance, TCMDC-123520 interacts with protein kinase PfCLK3, which is crucial for the regulation of RNA splicing in the malarial parasite Plasmodium falciparum . By inhibiting PfCLK3, TCMDC-123520 disrupts the parasite’s life cycle, making it a potential candidate for antimalarial drug development.
Cellular Effects
The effects of TCMDC-123520 on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, TCMDC-123520 has been observed to affect the phosphorylation state of proteins involved in cell cycle regulation and apoptosis. This compound can induce cell cycle arrest and promote programmed cell death in certain cancer cell lines, highlighting its potential as an anticancer agent . Additionally, TCMDC-123520’s impact on gene expression can lead to changes in the production of proteins that are essential for cell survival and proliferation.
Molecular Mechanism
At the molecular level, TCMDC-123520 exerts its effects through specific binding interactions with biomolecules. It binds to the active site of protein kinases, inhibiting their enzymatic activity. This inhibition can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways that are critical for cell growth and survival. For example, TCMDC-123520’s binding to PfCLK3 involves interactions with the kinase’s hinge region, leading to the inhibition of its activity and subsequent effects on RNA splicing . This molecular mechanism underscores the compound’s potential as a therapeutic agent for diseases involving dysregulated kinase activity.
Temporal Effects in Laboratory Settings
The stability and degradation of TCMDC-123520 in laboratory settings are important factors that influence its effectiveness. Studies have shown that TCMDC-123520 remains stable under various conditions, maintaining its inhibitory activity over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. In vitro and in vivo studies have demonstrated that the long-term effects of TCMDC-123520 on cellular function include sustained inhibition of target kinases and prolonged disruption of cellular processes . These findings are crucial for optimizing the compound’s use in therapeutic applications.
Dosage Effects in Animal Models
The effects of TCMDC-123520 vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity. At higher doses, TCMDC-123520 can induce adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal therapeutic dose that maximizes efficacy while minimizing toxicity. Animal studies have also revealed threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome.
Metabolic Pathways
TCMDC-123520 is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are mediated by enzymes such as cytochrome P450s and transferases . The metabolites of TCMDC-123520 can have varying levels of activity and toxicity, influencing the overall pharmacokinetic profile of the compound. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of TCMDC-123520 within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Once inside the cell, TCMDC-123520 can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of TCMDC-123520 is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that TCMDC-123520 can localize to the nucleus, where it interacts with nuclear proteins involved in gene regulation . Additionally, the compound can be found in the cytoplasm, where it affects signaling pathways and metabolic processes. The subcellular distribution of TCMDC-123520 is crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3N2O3/c15-12-5-4-9(7-11(12)14(16,17)18)19-13(21)8-2-1-3-10(6-8)20(22)23/h1-7H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAXHZKFFVTTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.